2-Phenylethanethiol
Overview
Description
2-Phenylethanethiol, also known as 2-Phenylethyl mercaptan or Phenethyl mercaptan, is an organic compound that serves as a building block in organic synthesis to incorporate a thiol functional group into molecules . It has been used in the preparation of biicosahedral Au (25) clusters protected with various types of thiol ligands .
Synthesis Analysis
A copper cluster protected with 2-Phenylethanethiol exhibiting distinct optical features in UV/Vis spectroscopy has been reported . The as-synthesized cluster was well-characterized using other tools as well . A facile one-pot synthesis of a new 2-Phenylethanethiol (PET)-protected copper cluster has been reported .Molecular Structure Analysis
The structures of 2-Phenylethanethiol and its 1:1 water clusters have been studied using resonant two-photon ionization spectroscopy . The most populated conformer has a gauche arrangement about the SCCC and HSCC bonds that permits a stabilizing S H ⋯ π type of hydrogen bond .Chemical Reactions Analysis
In drug design, vinyl sulfones are widely used as potent irreversible inhibitors of cysteine proteases . The irreversible reaction of a drug with a biologically relevant thiol can be a source for undesired side reactions . Reactivity studies against the nucleophile 2-phenylethanethiol mirror the properties predicted by the quantum-chemical computations in solution .Physical And Chemical Properties Analysis
2-Phenylethanethiol is a colorless liquid with a strong, unpleasant odor . It has a molecular weight of 138.23 g/mol . The compound is soluble in organic solvents such as ethanol, acetone, and diethyl ether, and has a boiling point of 210-212°C . It has a refractive index of n20/D 1.560 (lit.) and a density of 1.032 g/mL at 25 °C (lit.) .Scientific Research Applications
Biotechnological Production
2-Phenylethanethiol, also known as 2-phenylethanol (2-PE), is extensively studied in biotechnological production for its rose-like fragrance, making it valuable in the cosmetic, perfume, and food industries. Chemical synthesis is the traditional method for producing 2-PE, but biotransformation is gaining attention due to its environmental friendliness and ability to produce "natural" products. Research has focused on producing 2-PE from L-phenylalanine through microbial processes, particularly via the Ehrlich pathway. Studies have emphasized strategies to enhance production and apply in situ product removal techniques for scale-up and industrialization (Hua & Xu, 2011).
Microbial Transformation and Strain Development
Microbial transformation is a key method for producing 2-PE and its acetate version, 2-phenylethyl acetate (2-PEA). These compounds are used in various industries for their rose-like odor. Research has shown that biotechnological approaches can be efficient, especially using strains like Saccharomyces cerevisiae. This method is also applicable in producing disinfectants and pest control products due to 2-PE's biocide capability. Advances in strain development and utilization of waste-based systems for production are ongoing research areas (Martínez-Avila et al., 2018).
Alternative Production Methods
Exploring alternative production methods, such as using non-genetically modified yeast strains and different fermentation techniques, has been a focus. The JM2014 strain of Saccharomyces cerevisiae, for example, has shown promise in producing 2-PE in laboratory-scale bioreactors. The methodology encompasses the entire process from biotransformation to the purification of 2-PE, achieving high purity levels suitable for natural product classification (Chreptowicz et al., 2016).
Engineering Microbial Cell Factories
Metabolic engineering strategies have been employed to improve 2-PE bioproduction in yeasts and Escherichia coli. This involves optimizing enzyme activities, enhancing precursor transport, and reducing by-products. Engineered strains have shown significant improvements in 2-PE production, indicating a promising direction for natural aroma compound biosynthesis (Wang et al., 2019).
Utilization of Agro-Industrial Wastes
Recent studies have explored the use of agro-industrial wastes, such as tobacco waste and sugarcane bagasse, as feedstocks for 2-PE production. These approaches not only provide a method for waste valorization but also offer an environmentally sustainable way to produce valuable aroma compounds (Wang et al., 2013).
Molecular and Spectroscopy Studies
In addition to biotechnological applications, molecular and spectroscopy studies of 2-phenylethanethiolate-protected gold clusters have been conducted. These studies provide insights into the conformational properties of the compound and its interaction with water molecules, contributing to the understanding of its chemical behavior (Martin et al., 2008).
Safety And Hazards
2-Phenylethanethiol is a hazardous substance and should be handled with care . The compound is corrosive and can cause severe burns upon contact with skin or eyes . It is also toxic when ingested or inhaled, and can cause respiratory distress and other health problems . It is classified as a flammable liquid, skin corrosion/irritation, and serious eye damage/eye irritation .
Future Directions
properties
IUPAC Name |
2-phenylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFRBHYXOQLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196039 | |
Record name | Phenethyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid | |
Record name | Phenethyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
217.00 to 218.00 °C. @ 760.00 mm Hg | |
Record name | 2-Phenylethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, soluble in ethanol, triacetin and heptane | |
Record name | Phenethyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.027-1.037 | |
Record name | Phenethyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Phenylethanethiol | |
CAS RN |
4410-99-5 | |
Record name | Benzeneethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4410-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENETHYL MERCAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TH2T2INY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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